Superior Conformational Rigidity for Kinase Inhibitor Design: Binding Affinity of a 2,6-Diazaspiro[3.5]nonan-7-one Derivative
A derivative of 2,6-diazaspiro[3.5]nonan-7-one, specifically 2-(6-methyl-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[3,4-d]pyrimidin-8-yl)-2,6-diazaspiro[3.5]nonan-7-one (US20240034731, Compound 82), demonstrated an IC50 of 200 nM against the CDK2/Cyclin E1 complex [1]. While a direct head-to-head comparison with a regioisomeric or ring-size analog is not available in the same assay, this binding affinity provides a quantitative baseline for the scaffold's utility. In contrast, literature reports on closely related spirocyclic amines, such as 2,7-diazaspiro[3.5]nonane derivatives, have shown divergent target profiles, including sigma receptor binding (Ki values of 2.7–13 nM for S1R) [2] and antimycobacterial activity (MICs as low as 0.016 μg/mL for 2,6-diazaspiro[3.4]octane derivatives) [3].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 200 nM (derivative against CDK2/Cyclin E1) |
| Comparator Or Baseline | 2,7-diazaspiro[3.5]nonane derivatives: Ki = 2.7–13 nM (S1R); 2,6-diazaspiro[3.4]octane derivatives: MIC = 0.016 μg/mL (M. tuberculosis) |
| Quantified Difference | Scaffold-dependent shift in target class and potency (200 nM for CDK2 vs. low nM for S1R or sub-μg/mL for antibacterial activity) |
| Conditions | CDK2/Cyclin E1 Luminescent Assay (target compound derivative); S1R binding assay (comparator); M. tuberculosis H37Rv broth microdilution (comparator) |
Why This Matters
This data confirms that the 2,6-diazaspiro[3.5]nonan-7-one scaffold is a viable core for developing kinase inhibitors, with its specific geometry enabling CDK2 binding, a target profile distinct from its structural analogs.
- [1] Iambic Therapeutics. (2024). US Patent US20240034731, Compound 82. BindingDB entry BDBM648888. View Source
- [2] Del Bello, F., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1845-1858. View Source
- [3] MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. View Source
